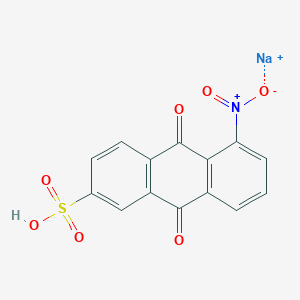
5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid: is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is structurally related to anthracene-9,10-dione, a molecule that forms the core of several synthetic compounds with diverse applications, including potential anti-cancer drugs and organic opto-electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid typically involves reactions with various reagents to introduce functional groups that modify the physical and chemical properties of the molecule. For instance, reactions of substituted anthracenes with nitric acid have been shown to produce anthraquinonesulphonates, suggesting a potential pathway for introducing nitro and sulfonic acid groups into the anthracene framework.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the nitration and sulfonation of anthracene derivatives under controlled conditions to ensure the desired functional groups are introduced efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form sulfoxides and sulfones, which exhibit different chemical reactivities and selectivities.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can introduce various functional groups into the anthracene framework, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various halogenating agents and alkylating agents are employed under controlled conditions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amino Derivatives: Resulting from reduction of the nitro group.
Substituted Anthracenes: Products of substitution reactions with different functional groups.
Scientific Research Applications
Chemistry: 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid is used in the synthesis of various organic compounds, including dyes and pigments.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic opto-electronic materials, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
1-Amino-4-bromoanthraquinone-2-sulfonic acid:
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Another derivative with carboxylic acid groups instead of sulfonic acid, affecting its solubility and reactivity.
Uniqueness: 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
CAS No. |
36287-96-4 |
|---|---|
Molecular Formula |
C14H7NNaO7S+ |
Molecular Weight |
356.26 g/mol |
IUPAC Name |
sodium;5-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO7S.Na/c16-13-9-2-1-3-11(15(18)19)12(9)14(17)8-5-4-7(6-10(8)13)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1 |
InChI Key |
OJOUTXRYWZFPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
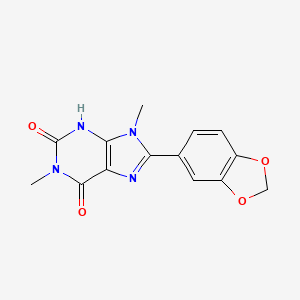

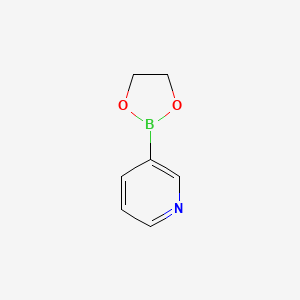
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
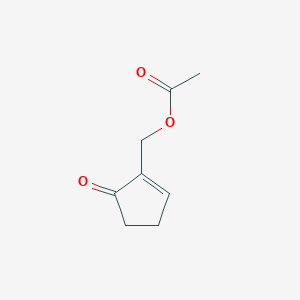
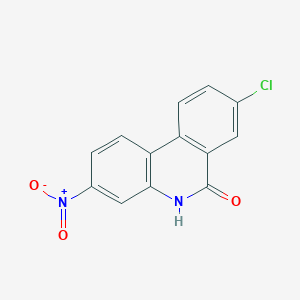
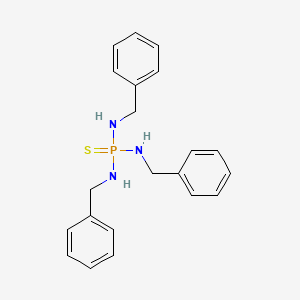
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)
